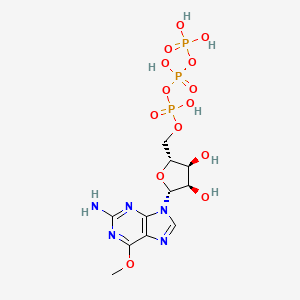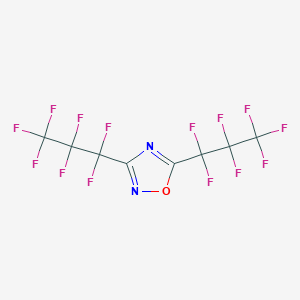
3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of heptafluoropropyl groups imparts significant stability and reactivity, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole typically involves the reaction of perfluoroalkyl-substituted nitriles with hydrazine derivatives. One common method includes the cyclization of perfluoroalkyl-substituted amidoximes under acidic conditions to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.
Major Products Formed: The major products of these reactions include various fluorinated derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and inhibition of microbial growth .
Comparison with Similar Compounds
2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole: Another fluorinated heterocycle with similar stability and reactivity.
3,5-Bis(trifluoromethyl)phenylacetic acid: Known for its use in organic synthesis and medicinal chemistry.
Uniqueness: 3,5-Bis(heptafluoropropyl)-1,2,4-oxadiazole stands out due to its unique combination of fluorinated groups and the oxadiazole ring, which provides a balance of stability and reactivity not commonly found in other compounds .
Properties
CAS No. |
4314-46-9 |
|---|---|
Molecular Formula |
C8F14N2O |
Molecular Weight |
406.08 g/mol |
IUPAC Name |
3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8F14N2O/c9-3(10,5(13,14)7(17,18)19)1-23-2(25-24-1)4(11,12)6(15,16)8(20,21)22 |
InChI Key |
QLZJEMNNZRGUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


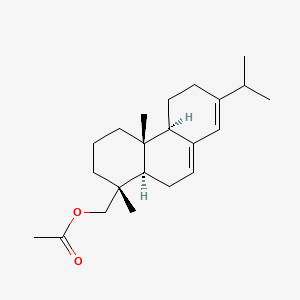

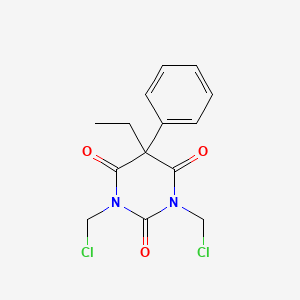
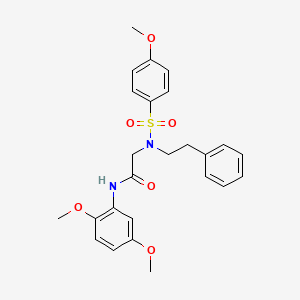

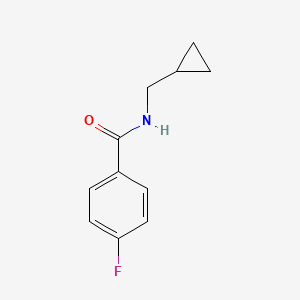
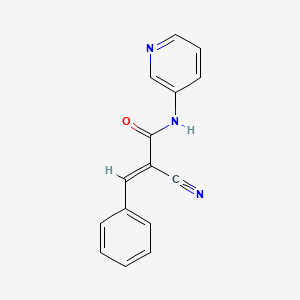
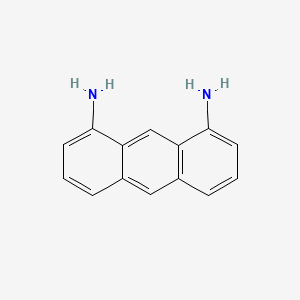
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
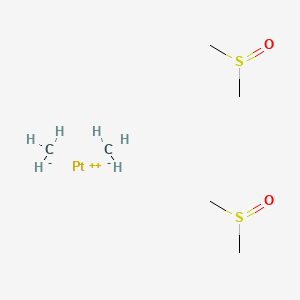
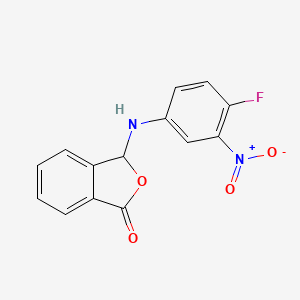
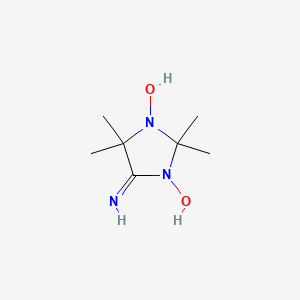
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
